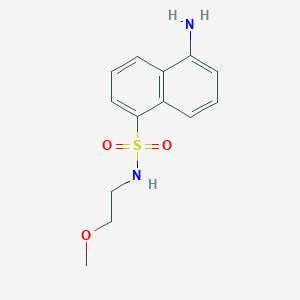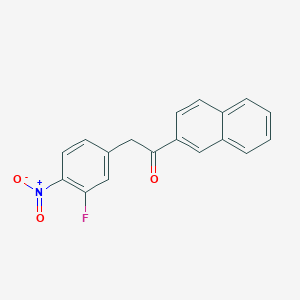![molecular formula C15H14N2O2 B12559174 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione CAS No. 182410-19-1](/img/structure/B12559174.png)
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione is a compound belonging to the pyrido[3,2-g]quinoline familyIt is known for its stability and compatibility with several pharmaceutical excipients .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione involves multiple steps, including the formation of the pyridoquinoline core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyridoquinoline core through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups at specific positions using methylating agents.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry (DSC), Fourier transform infrared spectrometry (FTIR), and gas chromatography coupled with mass spectrometry (GC/MS) are employed to monitor the synthesis and ensure the quality of the final product .
化学反应分析
Types of Reactions
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the compound .
科学研究应用
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione involves its interaction with molecular targets and pathways within cells. It has been shown to reverse multidrug resistance by inhibiting efflux pumps in cancer cells, thereby increasing the intracellular concentration of chemotherapeutic agents. This enhances the efficacy of the treatment and reduces the likelihood of resistance development .
相似化合物的比较
Similar Compounds
Similar compounds in the pyrido[3,2-g]quinoline family include:
- 4,6-bis(dimethylaminoethylamino)-2,8,10-trimethylpyrido[3,2-g]quinoline
- 2,2’-[(2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6-diyl)bis(oxy)]-bis[N,N-diethylethanamine]
Uniqueness
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to reverse multidrug resistance sets it apart from other compounds in the same family, making it a valuable candidate for further research and development .
属性
CAS 编号 |
182410-19-1 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
2,8,10-trimethyl-1,9-dihydropyrido[3,2-g]quinoline-4,6-dione |
InChI |
InChI=1S/C15H14N2O2/c1-7-4-12(18)10-6-11-13(19)5-8(2)17-15(11)9(3)14(10)16-7/h4-6H,1-3H3,(H,16,18)(H,17,19) |
InChI 键 |
QIKWQLGORXJYPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=CC3=C(C(=C2N1)C)NC(=CC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


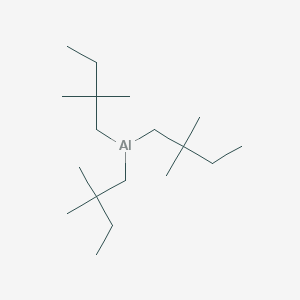
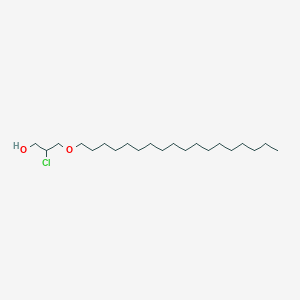
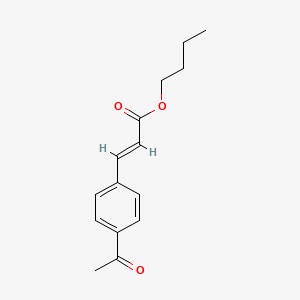
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
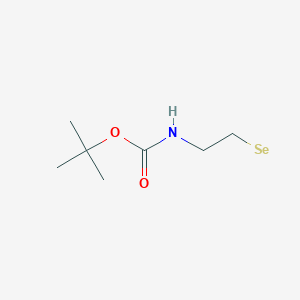
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)


